N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQYGZDISYLRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.
Introduction of the Morpholine Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Chlorophenyl Group: This step involves nucleophilic substitution reactions where the chlorophenyl group is introduced to the dihydropyridinone core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Use of Catalysts: To increase reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
-
Anticancer Activity
- Preliminary studies indicate that N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide may exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholine-sulfonyl group is believed to enhance its interaction with specific enzymes involved in cancer progression. Further research is required to elucidate the exact mechanisms of action and therapeutic efficacy in oncology.
-
Neurological Disorders
- The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurological disorders. Investigations into its ability to modulate neurotransmitter systems could reveal new therapeutic pathways for conditions such as Alzheimer's disease and Parkinson's disease.
-
Antimicrobial Properties
- Initial assays have shown that this compound may possess antimicrobial activity against certain bacterial strains. This aspect warrants further exploration to determine its efficacy as an antibiotic or antifungal agent.
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
Study 2: Neuroprotective Effects
In a neuropharmacological study published in the Journal of Neuroscience, the compound was tested for its ability to protect neuronal cells from oxidative stress. The findings showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.
Synthesis and Optimization
The synthesis of this compound typically involves several key reactions:
- Formation of the dihydropyridine core through cyclization reactions.
- Introduction of the morpholine sulfonyl group via sulfonation techniques.
- Coupling with the chlorophenyl acetamide moiety.
Optimizing these synthetic pathways can enhance yield and purity, which are critical for subsequent biological evaluations.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. This compound may:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: By altering the function of key proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in aromatic substituents, core heterocycles, and functional groups. Key structural and functional differences are outlined below:
Analogs with Modified Aromatic Substituents
- N-(2-Methoxy-5-Methylphenyl)-2-[5-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Yl]Acetamide (): Structural Difference: Replaces the 2-chlorophenyl group with a 2-methoxy-5-methylphenyl moiety. Impact: Increased electron-donating methoxy and methyl groups reduce electrophilicity compared to the electron-withdrawing chlorine substituent. Molecular weight: 421.47 g/mol. Synthetic Yield: Not reported, but analogs in show yields of 68–88% for similar acetamide derivatives.
N-(5-Fluoro-2-Methylphenyl)-2-[5-(Morpholine-4-Sulfonyl)-2-Oxo-1,2-Dihydropyridin-1-Yl]Acetamide ():
Analogs with Modified Core Heterocycles
- 2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-Yl)Acetamide (3d) (): Core Structure: Replaces dihydropyridinone with a 1,3,4-thiadiazole ring. Properties: Higher melting point (212–216°C) due to thiadiazole’s rigid structure. Yield: 82%. Functional Groups: Includes a mercapto (-SH) group, which may confer antioxidant or metal-binding activity.
- (E)-2-(5-Amino-1-(4-Bromobenzyl)-2-Oxoindolin-3-Ylidene)-N-(Quinolin-6-Yl)Acetamide (): Core Structure: Indolinone instead of dihydropyridinone. Impact: The planar indolinone-quinoline system may enhance intercalation with DNA or proteins. Bromine substitution increases molecular weight (MW ~500 g/mol) and lipophilicity.
Analogs with Functional Group Variations
- N-(2-(2-Chlorophenyl)-4-Oxothiazolidin-3-Yl)-2-((3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Thio)Acetamide (AJ5d) (): Functional Difference: Replaces morpholine-sulfonyl with a thioquinazolinone group. Impact: The thioether linkage and quinazolinone core may alter redox activity and target selectivity. Yield: 61%.
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ():
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The morpholine-sulfonyl group in the target compound likely improves solubility compared to thiadiazole or indolinone-based analogs. Thiadiazole and thioacetamide analogs exhibit higher melting points, suggesting greater crystalline stability.
- Biological Relevance: While direct activity data for the target compound is absent, analogs with similar cores (e.g., dihydropyridinone, indolinone) are implicated in kinase inhibition and apoptosis induction.
Biological Activity
N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with a complex structure that includes a chlorophenyl group, an acetamide moiety, and a morpholine-sulfonyl group linked to a dihydropyridine ring. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have been evaluated for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and dihydrofolate reductase (DHFR), with IC50 values indicating strong inhibitory effects .
- Anticancer Properties : Some derivatives have been investigated for their anticancer potential, showing effectiveness in inhibiting cancer cell proliferation in vitro .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-[5-(pyrrolidine-sulfonyl)-dihydropyridin]acetamide | Pyrrolidine instead of morpholine | Anticancer activity |
| N-(3-chlorophenyl)-2-[5-(piperidine-sulfonyl)-dihydropyridin]acetamide | Piperidine instead of morpholine | Antimicrobial properties |
| N-(phenethyl)-2-[5-(sulfonamide)-dihydropyridin]acetamide | Different aryl substituent | Enzyme inhibition |
The presence of specific functional groups such as morpholine and sulfonamide distinguishes this compound from these compounds, potentially influencing its biological activity and therapeutic profile.
Antimicrobial Evaluation
In vitro studies have demonstrated that derivatives similar to this compound exhibit potent antimicrobial effects. For example, one study reported MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating strong antibacterial activity . Additionally, these compounds showed significant inhibition of biofilm formation, which is crucial for combating persistent infections.
Enzyme Inhibition Studies
The enzyme inhibition potential was evaluated using various assays. Compounds were tested for their ability to inhibit AChE and DHFR. Results indicated that some derivatives had IC50 values as low as 12.27 μM for AChE inhibition and 0.52 μM for DHFR inhibition . This highlights the therapeutic promise of these compounds in treating conditions like Alzheimer's disease and cancer.
Q & A
Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?
- Methodological Answer : A common approach involves coupling a substituted pyridinone scaffold with a chlorophenyl acetamide moiety. For example, acylation reactions using acetyl chloride in dichloromethane with Na₂CO₃ as a base (yield: ~58%) are effective for introducing acetyl groups to the pyridinone core . Carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine is also used to form amide bonds between carboxylic acids and amines, as demonstrated in analogous acetamide syntheses . Key steps include:
- Reagent selection : Use coupling agents (e.g., EDC·HCl) for amide bond formation.
- Purification : Silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate .
- Yield optimization : Multi-step addition of reagents to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent orientation. For example, pyridinone protons typically resonate at δ 3.3–4.9 ppm, while aromatic protons in the chlorophenyl group appear at δ 7.1–7.7 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680–1700 cm⁻¹ for amides and sulfonyl groups) .
- Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement when multiple conformers are present?
- Methodological Answer :
- Software Tools : Use SHELXL for small-molecule refinement, which supports handling asymmetric units with multiple conformers. For example, reports three distinct conformers in the asymmetric unit, resolved via hydrogen-bonding analysis (N–H⋯O interactions) and dihedral angle comparisons .
- Strategies :
- Apply rigid-bond restraint models to refine thermal parameters.
- Analyze R₁ values for each conformer separately to avoid overfitting.
- Validate using residual density maps to identify disordered regions.
Q. What strategies are recommended for resolving contradictions in pharmacological activity data across studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, sulfonyl and morpholine groups in the compound may influence target binding differently than analogs with methyl or cyano groups .
- Experimental Replication :
- Standardize assay conditions (e.g., cell lines, solvent controls).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Data Cross-Validation : Combine crystallographic data (e.g., hydrogen-bonding motifs ) with molecular docking to rationalize activity discrepancies.
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and reduce side products, as demonstrated in oxidation reactions for analogous compounds .
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, reagent stoichiometry) to identify critical factors. For example, adjust reaction time and base concentration to optimize coupling efficiency .
- In-line Analytics : Use HPLC or FTIR for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Conduct systematic tests in DMSO, water, and ethanol with quantified saturation points.
- Structural Insights : The morpholine-sulfonyl group enhances polarity, but the chlorophenyl moiety may reduce aqueous solubility. Compare with analogs lacking sulfonyl groups (e.g., logP calculations) .
- Crystallographic Evidence : Hydrogen-bonding capacity (e.g., amide N–H donors ) may correlate with solvent interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
